molecular formula C8H9ClS B2522952 3-Chlorobenzyl methyl sulfide CAS No. 76354-13-7

3-Chlorobenzyl methyl sulfide

Cat. No.: B2522952
CAS No.: 76354-13-7
M. Wt: 172.67
InChI Key: RMQRHXYQFAARKY-UHFFFAOYSA-N
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Description

3-Chlorobenzyl methyl sulfide is an organic compound with the molecular formula C8H9ClS It consists of a benzene ring substituted with a chlorine atom and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzyl methyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+Sodium methyl sulfide3-Chlorobenzyl methyl sulfide+Sodium chloride\text{3-Chlorobenzyl chloride} + \text{Sodium methyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} 3-Chlorobenzyl chloride+Sodium methyl sulfide→3-Chlorobenzyl methyl sulfide+Sodium chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, alkoxides), polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: 3-Chlorobenzyl methyl sulfoxide, 3-Chlorobenzyl methyl sulfone.

    Reduction: 3-Chlorobenzyl thiol.

    Substitution: Products depend on the nucleophile used, e.g., 3-Chlorobenzyl amine, 3-Chlorobenzyl ether.

Scientific Research Applications

3-Chlorobenzyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Benzyl methyl sulfide: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Chlorobenzyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    3-Chlorobenzyl thiol: The thiol analog of 3-Chlorobenzyl methyl sulfide, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl sulfide group, which confer distinct reactivity patterns. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Properties

IUPAC Name

1-chloro-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQRHXYQFAARKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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